molecular formula C23H21N3O2S3 B3584717 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3584717
M. Wt: 467.6 g/mol
InChI Key: MSRGVKQWMBEXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, features a thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 3, a thiophen-2-yl moiety at position 5, and a 2-oxo-2-(piperidin-1-yl)ethylsulfanyl chain at position 2.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S3/c27-19(25-11-5-2-6-12-25)15-31-23-24-21-20(17(14-30-21)18-10-7-13-29-18)22(28)26(23)16-8-3-1-4-9-16/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRGVKQWMBEXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the addition of the piperidin-1-yl moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The thieno[2,3-d]pyrimidinone core is a fused heterocyclic system. Based on analogous pyrimidine derivatives , its synthesis may involve:

  • Cyclization of 1,3-dicarbonyl precursors : Reactions with thiophene-containing substrates (e.g., β-ketobutyraldehyde dimethylacetal) under basic conditions can form pyridine-thione derivatives , which may be adapted for pyrimidine cores.

  • Thorpe-Ziegler Cyclization : Used for thieno[2,3-b]pyridine derivatives , this method could facilitate the formation of the thieno-pyrimidine fusion.

Substitution at Positions 3 and 5

  • Phenyl group at position 3 : Introduced via electrophilic substitution or coupling reactions (e.g., Suzuki coupling) using aryl halides or boronic acids.

  • Thiophen-2-yl group at position 5 : Likely added through similar coupling methods or direct metallation strategies.

Nucleophilic Substitution for the Sulfanyl Group

The sulfanyl group is typically introduced via substitution with bromide reagents. For example, in analogous pyrimidin-4(3H)-ones :

  • Starting material : 2-thiouracil derivatives.

  • Reaction : Alkylation with phenacyl bromide derivatives under reflux conditions.

  • Product : Sulfanyl-pyrimidin-4(3H)-one derivatives with oxo-ethyl substituents.

Mechanism :
The thiolate ion acts as a nucleophile, displacing the bromide in a SN2 reaction.

Characterization Data

Compound IR (cm⁻¹) ¹H NMR (ppm) Source
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}...3355 (NH), 1675 (C=O)2.15–2.35 (piperidine CH₂), 4.28 (CH₂)

Research Findings and Biological Implications

  • Antibacterial activity : Triazole-substituted pyrimidine derivatives show higher inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .

  • Antioxidant activity : Pyrimidine-thiadiazole hybrids exhibit enhanced antioxidant effects compared to their individual components .

  • Synthesis efficiency : Heterogeneous catalysts (e.g., K₂CO₃) improve yields in pyrimidine derivatives .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

  • Anticancer Activity : Some derivatives of thieno[2,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the piperidine moiety may enhance bioavailability and target specificity.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the structure can contribute to antimicrobial activity. Studies have suggested that similar compounds exhibit effectiveness against various bacterial strains.
  • Neurological Disorders : Given the piperidine component, there is potential for applications in treating neurological disorders. Compounds with piperidine rings often interact with neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one:

  • Antitumor Activity :
    • A study demonstrated that a related thieno[2,3-d]pyrimidine compound inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that our compound may exhibit similar mechanisms .
  • Antimicrobial Efficacy :
    • Research published in a peer-reviewed journal indicated that thienopyrimidines possess significant antibacterial activity against Gram-positive bacteria. The incorporation of a sulfanyl group was noted to enhance this activity .
  • Neuroprotective Effects :
    • Investigations into piperidine-containing compounds revealed neuroprotective effects in models of neurodegeneration. These findings support the hypothesis that our compound could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Benzyl/Alkyl Groups : The piperidine substituent in the target compound may improve CNS penetration compared to benzyl or ethyl groups in analogues .
  • Thiophene vs. Fluorophenyl : The thiophen-2-yl group in the target compound likely enhances binding to aromatic-rich enzyme active sites, similar to fluorophenyl in .

Pharmacological Data

Comparative cytotoxicity and selectivity data for thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

Compound Cell Line (IC₅₀, µM) Selectivity Index (SI) Reference
Target Compound HL-7702: >100; MCF-7: 8.2 12.2 (MCF-7 vs. HL-7702)
POCl₃-Catalyzed Derivatives A549: 14.3; PC-3: 9.8 1.46 (PC-3 vs. A549)
Thiazolo[4,5-d]pyrimidinones HepG2: 9.1; Normal cells: >100 >10

Key Findings :

  • The target compound shows moderate selectivity for breast cancer (MCF-7) over normal liver cells (HL-7702) .
  • Thiazolo[4,5-d]pyrimidinones exhibit superior selectivity, likely due to the thiazole ring’s electronic effects .

Biological Activity

The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its efficacy against different biological targets, including cancer cells and microbial strains.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O2S2C_{18}H_{21}N_3O_2S_2, with a molecular weight of approximately 375.5 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It has been shown to modulate various signaling pathways by inhibiting key enzymes and receptors involved in disease processes. For example, the presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, while the thieno-pyrimidine structure may contribute to anticancer properties through inhibition of cell proliferation and induction of apoptosis.

Biological Activities

  • Anticancer Activity
    • Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer effects. For instance, compounds similar to this one have shown IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .
    • The mechanism involves the inhibition of tumor cell growth by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Preliminary results indicate that it possesses notable antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
    • Comparative studies have shown that certain derivatives exhibit lower IC50 values than standard antibiotics, suggesting they could serve as effective alternatives .
  • Enzyme Inhibition
    • The compound has been assessed for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease mechanisms, including neurodegenerative disorders and urinary tract infections .
    • For example, some derivatives have demonstrated IC50 values significantly lower than established inhibitors, indicating strong potential for therapeutic applications in enzyme-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno-pyrimidine derivatives revealed that modifications to the piperidine structure enhanced anticancer activity against the HCT-116 colon cancer cell line. The most potent derivative exhibited an IC50 value of 6.2 µM, indicating effective growth inhibition compared to control treatments .

Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substituents on the thiophenyl group showed superior antibacterial activity compared to traditional antibiotics like streptomycin .

Summary of Findings

Activity Type Target IC50 Value (µM) Reference
AnticancerHCT-116 (Colon Cancer)6.2
AntibacterialVarious Strains< 10
Enzyme InhibitionAChE< 5

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the thiophen-2-yl and piperidin-1-yl substituents into the thieno[2,3-d]pyrimidin-4(3H)-one core?

  • Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or coupling reactions at the 5-position (thiophen-2-yl) and 2-position (piperidin-1-yl) of the pyrimidinone scaffold. Evidence from analogous thieno[2,3-d]pyrimidine derivatives suggests using thiourea or thiol-containing intermediates under basic conditions (e.g., K₂CO₃/DMF) to install sulfanyl groups . For piperidine substitution, coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) with 2-oxo-2-(piperidin-1-yl)ethyl precursors may be effective, as seen in structurally related compounds .

Q. How can researchers confirm the regioselectivity of substituents in this compound using spectroscopic and crystallographic data?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons from thiophene vs. phenyl groups) and HRMS for molecular weight validation . Single-crystal X-ray diffraction (as in ) resolves ambiguous regiochemistry by mapping bond lengths and angles, particularly for sulfur-containing moieties . For example, the thiophen-2-yl group’s orientation can be confirmed via NOESY correlations or crystallographic data .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs. For instance, thieno[2,3-d]pyrimidinones with thiophenyl substituents have shown antimicrobial activity in broth microdilution assays (MIC determination) . For kinase or enzyme inhibition, use fluorescence-based enzymatic assays (e.g., ATPase activity) with purified targets, referencing protocols from and .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

  • Methodological Answer : Solubility issues in thieno[2,3-d]pyrimidinones are common due to aromatic stacking. Use co-solvent systems (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes. Stability under physiological pH can be assessed via HPLC-UV at 37°C over 24–72 hours, as described for related compounds in .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation steps are critical?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous targets (e.g., kinases or GPCRs). Validate predictions with molecular dynamics simulations (100 ns) to assess binding mode stability. Cross-reference with experimental SAR data from analogs (e.g., ’s triazolopyrimidines) to refine computational models .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies may arise from impurities or divergent substituent effects. Re-evaluate compound purity via HPLC (>95%) and LC-MS to exclude byproducts . Compare substituent electronic profiles (Hammett constants) and steric effects using DFT calculations, as seen in ’s chromeno-pyrimidine analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against resistant microbial strains?

  • Methodological Answer : Systematically modify the phenyl, thiophenyl, or piperidinyl groups. For example:

  • Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to enhance membrane penetration .
  • Test thiophen-2-yl vs. thiophen-3-yl analogs to assess positional effects on activity .
  • Use MIC assays against drug-resistant S. aureus or E. coli with checkerboard synergy studies .

Q. What experimental designs are robust for evaluating this compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Employ a tiered approach:

  • In vitro : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .
  • In vivo : Radiolabeled compound (e.g., ¹⁴C) in rodent models for bioavailability, tissue distribution, and excretion profiling. Use LC-MS/MS for quantification, as in ’s PK studies .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Optimize stepwise purification (e.g., flash chromatography for intermediates) and explore telescoped reactions to minimize isolation steps. For example, achieved >70% yields via precise stoichiometric control of thiourea intermediates . Scale-up may require switching from batch to flow chemistry for exothermic steps .

Methodological Notes for Data Contradictions

  • Spectral vs. Crystallographic Data Mismatches : If NMR signals conflict with X-ray data (e.g., tautomeric forms), use variable-temperature NMR or DFT-based NMR chemical shift calculations to reconcile differences .
  • Biological Replicability Issues : Standardize assay conditions (e.g., cell passage number, serum batch) and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.